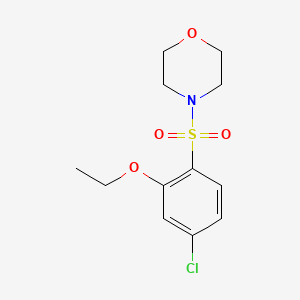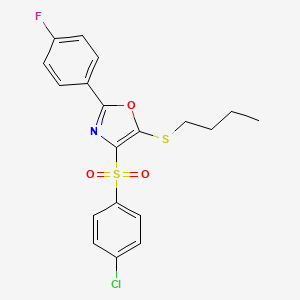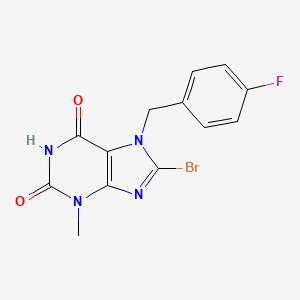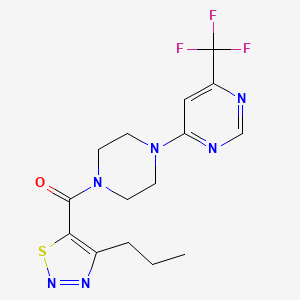![molecular formula C15H15N B2536588 1,2,3-Trimethyl-3H-benzo[e]indole CAS No. 881219-73-4](/img/structure/B2536588.png)
1,2,3-Trimethyl-3H-benzo[e]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trimethyl-3H-benzo[e]indole is a solid compound with a molecular weight of 209.29 . It is a reactive molecule that has been shown to be an effective treatment for cervical cancer .
Synthesis Analysis
The synthesis of 1,2,3-Trimethyl-3H-benzo[e]indole involves the use of p-acetaminobenzaldehyde, which is connected to the benzo[e]indoles cationic fluorophore containing highly activated methyl via a C=C double bond .Molecular Structure Analysis
The InChI code for 1,2,3-Trimethyl-3H-benzo[e]indole is1S/C15H15N/c1-10-11(2)16(3)14-9-8-12-6-4-5-7-13(12)15(10)14/h4-9H,1-3H3 . This indicates the presence of 15 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom in the molecule. Chemical Reactions Analysis
1,2,3-Trimethyl-3H-benzo[e]indole is a reactive molecule that can be used in conjunction with monoclonal antibodies designed to target the acidic protonation sites on the surface of cervical cancer cells .Physical And Chemical Properties Analysis
1,2,3-Trimethyl-3H-benzo[e]indole is a solid compound that should be stored in a dry room at normal temperature .Aplicaciones Científicas De Investigación
Dye Synthesis
1,2,3-Trimethyl-3H-benzo[e]indole is a key intermediate in the synthesis of benz[e]indole-based dyes . These dyes are known for their vibrant colors and are used in various industries, including textiles and printing .
Photochromic Dye Synthesis
This compound is also used in the synthesis of photochromic dyes . Photochromic dyes change color in response to light, making them useful in applications such as sunglasses, windows, and various optical devices .
Electroluminescent Material Production
1,2,3-Trimethyl-3H-benzo[e]indole is used in the production of electroluminescent materials . These materials emit light when an electric current is applied, making them useful in devices such as light-emitting diodes (LEDs) and flat-panel displays .
Pharmaceutical Intermediate
This compound is used as an intermediate in the pharmaceutical industry . It can be used in the synthesis of various drugs, contributing to the development of new treatments .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
1,2,3-Trimethyl-3H-benzo[e]indole has been shown to be an effective treatment for cervical cancer . It is also a very important basic heterocyclic intermediate for the synthesis of benzo-indole cyanine dyes, and a key intermediate for the synthesis of a variety of optical dyes . Therefore, it has potential applications in the fields of medicine and dye manufacturing.
Propiedades
IUPAC Name |
1,2,3-trimethylbenzo[e]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-10-11(2)16(3)14-9-8-12-6-4-5-7-13(12)15(10)14/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMROBBTYFXFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C3=CC=CC=C3C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trimethyl-3H-benzo[e]indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3-Chlorophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2536511.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]cyclopropanesulfonamide](/img/structure/B2536514.png)
![(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine](/img/structure/B2536516.png)
![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2536517.png)
![2-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2536518.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate](/img/structure/B2536519.png)


![2-chloro-6-fluoro-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2536526.png)
